Allyl-{6-[3-(4-bromo-phenyl)-benzofuran-6-yloxy]-hexyl-}-methyl-amin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and a suitable reagent.
Bromination: The phenyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated benzofuran is then alkylated with a hexyl chain containing an allyl group and a methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin has several scientific research applications:
Mechanism of Action
The mechanism of action of Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin involves its interaction with specific molecular targets and pathways. One of the known targets is squalene-hopene cyclase, an enzyme involved in the biosynthesis of hopanoids. The compound inhibits the activity of this enzyme, leading to disruption of the biosynthetic pathway . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylbenzofurans: Compounds containing a phenyl group attached to a benzofuran moiety.
Bromobenzenes: Compounds containing a bromine atom attached to a benzene ring.
Alkyl Aryl Ethers: Compounds containing an alkyl group attached to an aryl ether.
Uniqueness
Allyl-{6-[3-(4-Bromo-Phenyl)-Benzofuran-6-Yloxy]-Hexyl-}-Methyl-Amin is unique due to its specific structural features, including the presence of an allyl group, a brominated phenyl group, and a benzofuran moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28BrNO2 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-[[3-(4-bromophenyl)-1-benzofuran-6-yl]oxy]-N-methyl-N-prop-2-enylhexan-1-amine |
InChI |
InChI=1S/C24H28BrNO2/c1-3-14-26(2)15-6-4-5-7-16-27-21-12-13-22-23(18-28-24(22)17-21)19-8-10-20(25)11-9-19/h3,8-13,17-18H,1,4-7,14-16H2,2H3 |
InChI Key |
JYNZIOFUHBJABQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCOC1=CC2=C(C=C1)C(=CO2)C3=CC=C(C=C3)Br)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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